萘普沙格坦
描述
Napsagatran, also known as RO 466240, is a reversible and highly selective thrombin inhibitor . It was in development with Roche for use in myocardial infarction and thrombosis . Napsagatran efficiently inhibits and delays thrombin generation in human coagulating plasma .
Synthesis Analysis
A general synthesis of this entire class of thrombin inhibitors has been published . An alternative synthesis for the preparation of napsagatran is outlined in Scheme 21319301a .Molecular Structure Analysis
The molecular structure of Napsagatran can be analyzed using software like PyMol . A protein named ‘thrombin’ which forms a complex with “Napsagatran” ligand molecule, has been downloaded from the protein data bank .Physical And Chemical Properties Analysis
Napsagatran has a molecular formula of C26H36N6O7S and a molecular weight of 576.67 . It is used for research purposes only, not for human or veterinary use .Relevant Papers
科学研究应用
药代动力学和机理建模
萘普沙格坦在科学研究中的应用主要涉及它的药代动力学和机理建模。在 Poirier 等人 (2009) 的一项研究中,应用了一个机理模型来从萘普沙格坦的体外肝摄取转运数据中定量推导出动力学参数。本研究利用基于生理的药代动力学 (PBPK) 模型来模拟体内消除,重点介绍了该药物的肝摄取和胆汁排泄过程 (Poirier 等人,2009)。
药效学相互作用
Faaij 等人 (2001) 研究了华法林对萘普沙格坦的药代动力学和药效学的影响。这项研究表明,虽然华法林不会显着影响萘普沙格坦的药代动力学,但它会显著影响其药效学,特别是在活化部分凝血活酶时间 (APTT) 和凝血酶原时间 (PT) 等凝血参数方面 (Faaij 等人,2001)。
抗凝/抗血栓药物类别
萘普沙格坦属于一类新的抗凝/抗血栓药物,特别是小分子直接凝血酶抑制剂。Hauptmann (2001) 将此类别描述为药代动力学特征为肝胆清除快、半衰期短,需要静脉输注给药 (Hauptmann,2001)。
直接凝血酶抑制剂
Bounameaux (2008) 综述了直接凝血酶抑制剂,包括萘普沙格坦。该研究指出,萘普沙格坦的开发已经停止,但它提供了对这一类药物的更广泛背景及其临床应用的见解,特别是在治疗肝素诱导的血小板减少症 (HIT) 和经皮冠状动脉介入 (PCI) 方面 (Bounameaux,2008)。
体内胆汁药物清除
Lundquist 等人 (2014) 研究了使用萘普沙格坦作为模型化合物,从体外肝细胞外排模型预测体内大鼠胆汁药物清除。这项研究提供了关于如何使用体外数据预测体内结果的见解,强调了肝细胞在药物清除和代谢中的作用 (Lundquist 等人,2014)。
作用机制
属性
IUPAC Name |
2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O6S/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35)/t17-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKEYCXCIVOOV-JTSKRJEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873338 | |
Record name | Napsagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Napsagatran | |
CAS RN |
154397-77-0 | |
Record name | Napsagatran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154397770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Napsagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAPSAGATRAN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84K87A0AJE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。